molecular formula C8H18Cl2N2 B14805179 7-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride

7-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B14805179
M. Wt: 213.15 g/mol
InChI Key: ZBGDGKJPPYDOPG-UHFFFAOYSA-N
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Description

7-Methyl-1,7-diazaspiro[44]nonane dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like water or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

7-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,7-diazaspiro[4.4]nonane
  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Compared to similar compounds, 7-Methyl-1,7-diazaspiro[44]nonane dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

7-methyl-1,7-diazaspiro[4.4]nonane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-4-8(7-10)3-2-5-9-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

ZBGDGKJPPYDOPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2.Cl.Cl

Origin of Product

United States

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